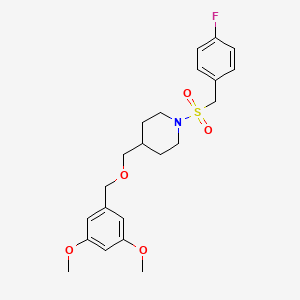

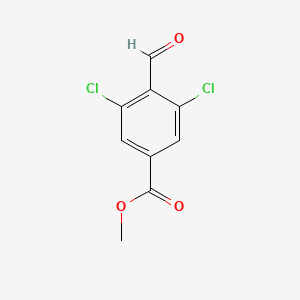

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic amines with diethyl malonate in diphenyl ether, catalyzed with triethylamine . This process results in the formation of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives .Molecular Structure Analysis

The molecular structure of related compounds like quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of related compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions are classified as addition, reduction, condensation, and substitution reactions .Scientific Research Applications

Synthesis and Biological Activity

- A study described the synthesis of a compound similar to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide and its use in creating novel heterocyclic systems with potential antiviral activities against infectious bursal disease virus (Kaddah et al., 2021).

Antimicrobial and Antiviral Applications

- Research has shown that related benzohydrazide derivatives exhibit antimicrobial activities. For example, a similar compound demonstrated significant activity against bacteria and viruses (Selvam et al., 2010).

Insulin Enhancement and Metabolic Effects

- Vanadium(V) complexes using similar Schiff base ligands have been synthesized, showing significant potential in enhancing insulin sensitivity and glucose utilization in muscle cells (Li et al., 2015).

Antitubercular Activity

- The Co(II), Ni(II), Cu(II), and Zn(II) complexes of a compound analogous to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide showed promising antitubercular activities, especially the copper(II) complex (Hegde et al., 2021).

Antimalarial Activity

- Compounds with structural similarities have been evaluated for antimalarial activities, with some showing promising results in vitro (Shaikh et al., 2021).

Eco-friendly Insecticidal Activity

- N-heterocycles derived from a similar quinoline scaffold were synthesized and showed notable insecticidal activity against certain pests, highlighting the compound's potential in eco-friendly pest control applications (Ghareeb et al., 2021).

Future Directions

The future directions in the research of related compounds involve the development of new synthetic methodologies and the exploration of their utility in the synthesis of fused ring systems . The biological and pharmaceutical importance of these compounds is based upon their utilities as drugs isolated from naturally occurring compounds .

properties

IUPAC Name |

4-bromo-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRCKTOVVRGFFI-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)